Product packaging for [4-(Butan-2-yl)phenyl]hydrazine(Cat. No.:CAS No. 412925-60-1)

[4-(Butan-2-yl)phenyl]hydrazine

Cat. No.: B3001483
CAS No.: 412925-60-1
M. Wt: 164.252
InChI Key: NZQWBOZWIJDRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phenylhydrazine (B124118) Chemistry in Contemporary Organic Synthesis

Phenylhydrazine (C6H5NHNH2) and its derivatives are cornerstones of modern organic synthesis. jindunchemistry.comnumberanalytics.com Their utility stems from the nucleophilic nature of the hydrazine (B178648) moiety, which readily reacts with carbonyl compounds such as aldehydes and ketones to form stable phenylhydrazones. jindunchemistry.comnumberanalytics.com This reactivity is fundamental to several named reactions, most notably the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system found in numerous natural products and pharmaceutical agents. wikipedia.orgontosight.ai

Contemporary research continues to expand the applications of phenylhydrazines. researchgate.net They are employed in a variety of synthetic transformations, including diazotization reactions to form azo compounds used as dyes and pigments. jindunchemistry.com Furthermore, phenylhydrazines participate in metal-free arylation reactions and can act as reducing agents in certain transformations. jindunchemistry.comresearchgate.net The versatility of phenylhydrazine chemistry allows for the creation of diverse and complex molecular architectures, solidifying its importance in synthetic organic chemistry. researchgate.netbohrium.com

Table 1: Key Reactions Involving Phenylhydrazines

Reaction TypeReactantProductSignificance
Hydrazone FormationAldehydes, KetonesPhenylhydrazonesIntermediates in synthesis, characterization of carbonyls. jindunchemistry.comnumberanalytics.com
Fischer Indole SynthesisPhenylhydrazones, Aldehydes/KetonesIndolesSynthesis of pharmaceuticals and natural products. wikipedia.orgontosight.ai
DiazotizationAromatic AminesAzo CompoundsProduction of dyes and pigments. jindunchemistry.com
Metal-Free ArylationVarious SubstratesArylated ProductsEco-friendly synthesis of complex molecules. researchgate.net

Structural Peculiarities and Academic Interest in Substituted Phenylhydrazines, Highlighting the Butan-2-yl Moiety

The substitution pattern on the phenyl ring of a phenylhydrazine molecule significantly influences its reactivity and physical properties. researchgate.net Introducing substituents can alter the electronic and steric environment of the hydrazine group, thereby fine-tuning its nucleophilicity and reaction selectivity. researchgate.net This principle is a key area of academic inquiry, as it allows for the rational design of reagents for specific synthetic targets. psu.edu

The compound [4-(Butan-2-yl)phenyl]hydrazine is of particular interest due to the presence of the butan-2-yl group. This branched alkyl substituent introduces steric bulk and increases the lipophilicity of the molecule. In medicinal chemistry, such modifications can be crucial for modulating a compound's interaction with biological targets. smolecule.comevitachem.comontosight.ai The butan-2-yl group can influence the orientation of the molecule within an active site and affect its absorption, distribution, metabolism, and excretion (ADME) properties. The academic interest in this compound and similar structures lies in understanding how this specific alkyl substitution impacts the outcomes of classical phenylhydrazine reactions and in exploring its potential as a building block for novel bioactive compounds. evitachem.commolport.com

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass164.131348519 Da
Topological Polar Surface Area38.1 Ų
Heavy Atom Count12
(Data sourced from PubChem CID 3251730) nih.govnih.gov

Historical Context and Evolution of Research on Phenylhydrazine Derivatives in Synthetic Chemistry

The history of phenylhydrazine chemistry is intrinsically linked to the pioneering work of Hermann Emil Fischer. In 1875, Fischer first synthesized and characterized phenylhydrazine, marking the discovery of the first hydrazine derivative. wikipedia.orgchemeurope.comchemicalbook.com His subsequent use of this new reagent to react with sugars, forming crystalline derivatives called osazones, was a monumental step in carbohydrate chemistry, contributing to his Nobel Prize in Chemistry in 1902. numberanalytics.com This work not only provided a method for identifying and differentiating sugars but also laid the groundwork for understanding the reactivity of hydrazines. numberanalytics.comwikipedia.org

From these foundational studies, research into phenylhydrazine derivatives has evolved significantly. The initial focus on characterization and simple reactions has broadened to encompass the development of sophisticated synthetic methodologies. psu.edu The Fischer indole synthesis, also discovered by Fischer in 1883, remains a testament to the enduring utility of phenylhydrazines. chemicalbook.com Over the decades, chemists have explored a vast landscape of substituted phenylhydrazines to create a wide range of heterocyclic compounds with diverse applications. researchgate.netpsu.edu The continuous investigation into new reactions and applications of these derivatives underscores their lasting importance in the field of synthetic chemistry. researchgate.netbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B3001483 [4-(Butan-2-yl)phenyl]hydrazine CAS No. 412925-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butan-2-ylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-8(2)9-4-6-10(12-11)7-5-9/h4-8,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQWBOZWIJDRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Diverse Chemical Transformations Involving 4 Butan 2 Yl Phenyl Hydrazine

Fundamental Reactivity of the Hydrazine (B178648) Moiety: Hydrazone Formation and Tautomerism

The cornerstone of [4-(Butan-2-yl)phenyl]hydrazine's reactivity lies in the condensation reaction of its hydrazine group with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. ictp.it This reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. The subsequent elimination of a water molecule results in the formation of a C=N double bond, characteristic of a hydrazone. ictp.it The reaction is often catalyzed by acids. acs.org

Hydrazones derived from this compound can exist in equilibrium with their tautomeric forms. The most common tautomerism observed is the keto-enol type, where the hydrazone (keto form) is in equilibrium with an ene-hydrazine (enol form). ictp.it The position of this equilibrium is influenced by factors such as the solvent and pH. ictp.it Generally, the hydrazone form is more stable in neutral or weakly acidic conditions, while the ene-hydrazine form may become more significant at higher pH. ictp.itresearchgate.net This tautomeric behavior is a critical aspect of the subsequent cyclization reactions that these molecules can undergo.

Another important tautomerism is the azo-hydrazone tautomerism. researchgate.netsemanticscholar.org While the hydrazone form is typically predominant, the possibility of equilibrium with the azo tautomer exists, which can influence the spectroscopic properties and reactivity of the compound. researchgate.net

Cyclization Reactions for Heterocycle Formation

The hydrazone intermediates derived from this compound are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds.

The Fischer indole (B1671886) synthesis is a prominent and widely used method for constructing the indole nucleus. byjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which would be formed from this compound and a suitable aldehyde or ketone. byjus.comwikipedia.org The reaction can be catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com

The mechanism, first proposed by Robinson, involves several key steps: mdpi.com

Hydrazone Formation: The initial step is the formation of the [4-(Butan-2-yl)phenyl]hydrazone from the corresponding hydrazine and a carbonyl compound. alfa-chemistry.com

Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form. byjus.com

mdpi.commdpi.com-Sigmatropic Rearrangement: A protonated ene-hydrazine undergoes a mdpi.commdpi.com-sigmatropic rearrangement, which is the rate-determining step, to form a di-imine intermediate. byjus.commdpi.com

Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. byjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the parent phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.orgmdpi.com

The scope of the Fischer indole synthesis is broad, allowing for the synthesis of a wide variety of substituted indoles by varying the carbonyl partner. byjus.com A modification developed by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which expands the applicability of this reaction. wikipedia.orgjk-sci.com

This compound can be utilized in the synthesis of pyrazole (B372694) and pyrazoline ring systems. These five-membered heterocyclic compounds are typically formed through the reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.

Pyrazole Formation: The reaction of this compound with 1,3-diketones is a common route to substituted pyrazoles. The reaction proceeds through a cyclocondensation mechanism, often with good regioselectivity, especially when conducted in specific solvents like N,N-dimethylacetamide. nih.gov The use of β,γ-unsaturated hydrazones in a copper-catalyzed aerobic oxidative cyclization also provides a pathway to pyrazole derivatives. organic-chemistry.org

Pyrazoline Formation: Pyrazolines, which are di-hydro pyrazoles, are frequently synthesized by the reaction of arylhydrazines with α,β-unsaturated ketones (chalcones). nih.govajrconline.org The reaction is typically carried out in an acidic medium, such as acetic acid, and proceeds via the formation of a hydrazone intermediate followed by cyclization. ajrconline.org Oxidation of the resulting pyrazoline can lead to the corresponding pyrazole. nih.gov

Table 1: Synthesis of Pyrazoles and Pyrazolines from Phenylhydrazines

Starting MaterialsProductReaction Conditions
Phenylhydrazine and 1,3-DiketonePyrazoleAcidic medium, N,N-dimethylacetamide
Phenylhydrazine and α,β-Unsaturated Ketone (Chalcone)PyrazolineAcidic medium (e.g., acetic acid)
β,γ-Unsaturated HydrazonePyrazoleCopper-catalyzed aerobic oxidation

The reactivity of arylhydrazines like this compound extends to the synthesis of other important nitrogen-containing heterocycles.

Formazans: Formazans can be synthesized from this compound by reacting its corresponding hydrazone (derived from an aldehyde) with a diazonium salt. nih.govresearchgate.net The reaction involves the coupling of the diazonium salt to the active methylene (B1212753) group of the hydrazone. nih.gov

Quinazolines: While direct synthesis from this compound is less common, hydrazine derivatives can be precursors to intermediates that lead to quinazoline (B50416) rings. For instance, the cyclization of N-acylanthranilic acid hydrazides can lead to quinazolinone derivatives.

Pyrazolidines: Pyrazolidines, the fully saturated analogs of pyrazoles, can be synthesized through various methods involving hydrazine derivatives. For example, the reaction of 1,3-dihalides with hydrazine can yield the pyrazolidine (B1218672) ring. Additionally, the reduction of pyrazolines or pyrazoles can also produce pyrazolidines.

Oxidative and Reductive Transformations of Arylhydrazines

Arylhydrazines, including this compound, can undergo both oxidation and reduction reactions, leading to different classes of compounds.

The oxidation of hydrazines can lead to the formation of a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can result in the formation of diimide (diazene) intermediates (HN=NH), which are highly reactive species. dtu.dk Further oxidation can lead to the coupling of two hydrazine molecules, resulting in the formation of tetrasubstituted tetrazanes, which can then decompose to form other products.

The N-N bond in hydrazine derivatives is also susceptible to homolytic cleavage, and the bond dissociation enthalpies (BDEs) have been a subject of computational studies. researchgate.net These studies provide insight into the stability of the N-N bond and the propensity of these compounds to form nitrogen-centered radicals. researchgate.net The chemistry of diazene (B1210634) is particularly relevant in high-temperature processes like combustion. dtu.dk

Wolff-Kishner Reduction Mechanism and Its Synthetic Utility via Hydrazone Intermediates

The Wolff-Kishner reduction is a classic organic reaction used to convert a carbonyl group of an aldehyde or ketone to a methylene group (-CH₂-). byjus.comwikipedia.orgorganic-chemistry.org This transformation is particularly useful for the deoxygenation of carbonyl compounds that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. alfa-chemistry.com The reaction proceeds under strongly basic conditions at elevated temperatures. masterorganicchemistry.com

The synthetic utility of the Wolff-Kishner reduction lies in its ability to remove a carbonyl group that may have been essential for an earlier synthetic step, such as activating a position for nucleophilic attack or a condensation reaction. wikipedia.org The reaction is driven by the thermodynamically favorable evolution of nitrogen gas. masterorganicchemistry.com

The mechanism of the Wolff-Kishner reduction using this compound as the hydrazine source involves the initial formation of a [4-(butan-2-yl)phenyl]hydrazone. This intermediate is then subjected to a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. byjus.com The key steps are outlined below:

Hydrazone Formation: The reaction commences with the condensation of a carbonyl compound with this compound to form the corresponding [4-(butan-2-yl)phenyl]hydrazone. This is a standard imine formation reaction. wikipedia.org

Deprotonation: A strong base deprotonates the terminal nitrogen atom of the hydrazone, forming a resonance-stabilized anion. byjus.commasterorganicchemistry.com

Protonation of Carbon: The resulting anion is protonated at the carbon atom by a proton source, which is typically the solvent. byjus.com

Second Deprotonation and Elimination: A second deprotonation at the nitrogen atom leads to the formation of a diimide-like intermediate. This intermediate then collapses, releasing molecular nitrogen (N₂) and forming a carbanion. wikipedia.org

Final Protonation: The highly reactive carbanion is rapidly protonated by the solvent to yield the final alkane product. wikipedia.org

The use of pre-formed hydrazones can sometimes be advantageous, potentially leading to shorter reaction times and milder conditions. byjus.com However, the standard Wolff-Kishner conditions are harsh and not suitable for substrates that are sensitive to strong bases or high temperatures. wikipedia.org

StepDescriptionReactantsProductsConditions
1Hydrazone FormationAldehyde/Ketone, this compound[4-(Butan-2-yl)phenyl]hydrazone, WaterTypically reflux in a suitable solvent
2Deprotonation[4-(Butan-2-yl)phenyl]hydrazone, Strong Base (e.g., KOH)Hydrazone AnionHigh temperature, high-boiling solvent
3 & 4Protonation & EliminationHydrazone Anion, SolventCarbanion, Nitrogen GasHigh temperature
5Final ProtonationCarbanion, SolventAlkaneRapid

Rearrangement Reactions of Hydrazone Derivatives and Their Mechanistic Implications

Hydrazone derivatives, including those synthesized from this compound, are known to undergo a variety of rearrangement reactions, often leading to the formation of complex heterocyclic structures. clockss.org These reactions are of significant interest in synthetic chemistry for the construction of novel molecular scaffolds. The specific reaction pathway and resulting product can be influenced by factors such as the substituents on the aryl ring, the nature of the carbonyl precursor, and the reaction conditions, particularly the presence of acid or base catalysts. nih.govrsc.org

Arylhydrazones can participate in several types of rearrangements, with the Fischer indole synthesis being the most famous example, though other rearrangements are also well-documented. rsc.org The mechanistic implications of these rearrangements are often profound, involving significant reorganization of the molecular framework.

Acid-Catalyzed Rearrangements:

In the presence of acid, arylhydrazones can undergo complex rearrangements. For instance, some arylhydrazones have been shown to rearrange via a 6π-heteroelectrocyclic reaction, followed by ring-opening and subsequent ring-closure processes to form new heterocyclic systems like triazole derivatives. clockss.org The nature of the substituents on the arylhydrazone can significantly influence the reaction rates and pathways. nih.gov

Sigmatropic Rearrangements:

Certain arylhydrazones, particularly those derived from electron-rich aromatic carbonyl compounds, can undergo sigmatropic rearrangements, such as a rsc.orgrsc.orgsigmatropic shift. rsc.org These reactions also involve the cleavage of the nitrogen-nitrogen bond and result in the formation of new carbon-carbon and carbon-nitrogen bonds, leading to rearranged products. rsc.org

The mechanistic understanding of these rearrangements is crucial for predicting the products and for the rational design of synthetic routes to target molecules. For example, the study of substituent effects using Hammett plots has been employed to elucidate the transition states of these rearrangements. rsc.org

Rearrangement TypeGeneral DescriptionKey Mechanistic FeatureTypical Products
Acid-Catalyzed RearrangementRearrangement of arylhydrazones in the presence of an acid catalyst.Can proceed via electrocyclic ring closure followed by ring opening and re-closure. clockss.orgFused heterocyclic systems (e.g., triazoles). clockss.org
Sigmatropic RearrangementPericyclic reaction involving the migration of a σ-bond across a π-system. rsc.orgrsc.orgsigmatropic shift observed in some electron-rich arylhydrazones. rsc.orgRearranged diamine derivatives. rsc.org

While specific studies on the rearrangement reactions of hydrazones derived from this compound are not extensively reported, the general principles of arylhydrazone chemistry suggest that they would be viable substrates for such transformations. The butan-2-yl group, being an electron-donating alkyl group, would likely influence the electronic properties of the aryl ring and thus the reactivity and regioselectivity of these rearrangements.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Butan 2 Yl Phenyl Hydrazine Derivatives

Comprehensive Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups present in [4-(butan-2-yl)phenyl]hydrazine derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy is instrumental in identifying key functional groups. For instance, in derivatives of phenylhydrazine (B124118), the N-H stretching vibrations are typically observed in the region of 3180–3500 cm⁻¹. researchgate.net The presence of an aromatic ring is confirmed by C-H stretching bands around 3042-3088 cm⁻¹ and C=C stretching vibrations within the 1588-1616 cm⁻¹ range. researchgate.netscirp.orgekb.eg The C-N stretching vibration is often seen around 1098-1275 cm⁻¹. scirp.orgekb.eg In hydrazone derivatives formed from this compound, a characteristic C=N (azomethine) stretching band appears in the 1598-1700 cm⁻¹ region. researchgate.netscirp.orgnih.gov

Raman Spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In studies of substituted phenylhydrazones, resonance Raman spectra have been used to investigate the coupling between N-H deformation and hydrazone vibrations. cdnsciencepub.com This technique is also sensitive to the electronic structure of the molecule, with changes in the spectra upon protonation or deprotonation allowing for the determination of pKa values. cdnsciencepub.com The Ph-NH stretching mode in phenylhydrazone derivatives is a strong band in the resonance Raman spectra, often observed in the 1270-1300 cm⁻¹ range. cdnsciencepub.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY) for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and stereochemical assignment of this compound derivatives.

¹H NMR Spectroscopy provides information on the chemical environment of protons. In derivatives of this compound, the aromatic protons typically appear as multiplets in the range of δ 6.85-7.90 ppm. scirp.org The N-H proton of the hydrazine (B178648) group gives a signal that can vary in chemical shift, often appearing as a broad singlet. scirp.org For the butan-2-yl group, one would expect to see signals corresponding to the methyl and methylene (B1212753) protons, with their chemical shifts and splitting patterns being indicative of their connectivity. For instance, a methyl group (CH₃) adjacent to a CH group would appear as a doublet, while the CH proton would be a multiplet. The chemical shifts for alkyl protons generally fall in the δ 0.7-1.8 ppm range. libretexts.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the phenyl ring in substituted phenylhydrazines will have characteristic chemical shifts, with the carbon attached to the hydrazine group showing a distinct resonance. acs.orgresearchgate.net The iminyl carbon (C=N) in hydrazone derivatives is particularly diagnostic, with its chemical shift being sensitive to substituent effects. nih.govacs.org The carbons of the butan-2-yl group will also have specific resonances in the aliphatic region of the spectrum.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the stereochemistry of these derivatives. rsc.orgresearchgate.net NOESY experiments can reveal through-space interactions between protons, which helps in assigning the relative configuration of substituents, for example, determining the E/Z configuration around a C=N double bond in a hydrazone derivative or the conformation of the butan-2-yl group relative to the phenyl ring. researchgate.netrsc.org For cyclic hydrazine derivatives, NOESY can be used to assign the anti or syn configuration of substituents on the ring. rsc.org

Mass Spectrometry (Liquid Chromatography-Mass Spectrometry) and Elemental Analysis for Molecular Formula Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) and elemental analysis are key techniques for confirming the molecular formula of newly synthesized this compound derivatives.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is used to determine the molecular weight of the compound by identifying the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺). scirp.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating data from other spectroscopic methods.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correct molecular formula. scirp.org

X-ray Diffraction (Single Crystal and Powder) for Precise Molecular and Crystal Structure Determination

X-ray diffraction techniques are unparalleled for the precise determination of the three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides information about the crystal system and unit cell dimensions. PXRD is also valuable for identifying different polymorphic forms of a compound, which can have different physical properties.

Real-time and In-situ Spectroscopic Monitoring of Chemical Reactions

The use of real-time and in-situ spectroscopic techniques allows for the monitoring of chemical reactions involving this compound as they occur. Techniques like in-situ FTIR or Raman spectroscopy can track the disappearance of reactants and the appearance of products over time. This provides valuable kinetic data and insights into the reaction mechanism, helping to optimize reaction conditions for the synthesis of its derivatives.

Applications of 4 Butan 2 Yl Phenyl Hydrazine in Contemporary Organic Synthesis and Materials Science

Versatile Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

Substituted phenylhydrazines, including [4-(Butan-2-yl)phenyl]hydrazine, are highly valued as synthetic intermediates due to the reactive nature of the hydrazine (B178648) functional group. This group can readily participate in a variety of chemical transformations, making it a crucial building block for the assembly of more complex organic molecules. The presence of the butan-2-yl group on the phenyl ring can influence the solubility, reactivity, and ultimately the physical and biological properties of the resulting compounds.

The general synthetic utility of phenylhydrazines is well-established. They are key starting materials in numerous named reactions and are instrumental in the construction of a wide array of molecular architectures. The butan-2-yl substituent in this compound can introduce chirality and lipophilicity, which are often desirable features in the design of new pharmaceuticals and agrochemicals.

Precursors for Advanced Heterocyclic Scaffolds (e.g., Indoles, Pyrazolones, Formazans, Quinazolines)

One of the most prominent applications of this compound is its role as a precursor in the synthesis of a diverse range of heterocyclic compounds. These cyclic structures are ubiquitous in medicinal chemistry and materials science, forming the core of many bioactive molecules and functional materials.

Indoles: The Fischer indole (B1671886) synthesis is a classic and powerful method for the preparation of indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. By employing this compound in this reaction, chemists can synthesize indoles bearing a butan-2-ylphenyl substituent. The indole scaffold is a privileged structure in drug discovery, found in numerous pharmaceuticals.

Pyrazolones: Pyrazolones are another important class of heterocyclic compounds that can be synthesized from phenylhydrazine derivatives. The condensation of this compound with β-ketoesters is a common route to produce substituted pyrazolones. These compounds are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Formazans: Formazans are intensely colored compounds that can be synthesized from the reaction of a hydrazone with a diazonium salt. This compound can be first converted to its corresponding hydrazone, which then reacts with a suitable diazonium salt to yield a formazan (B1609692) derivative. These compounds have applications as dyes, analytical reagents, and have been investigated for their biological activities.

Quinazolines: While the direct synthesis of quinazolines from phenylhydrazines is less common, derivatives of this compound can serve as precursors in multi-step synthetic sequences leading to this important heterocyclic system. Quinazolines are a core component of many approved drugs, exhibiting a broad spectrum of pharmacological effects.

Contributions to Ligand Design and Coordination Chemistry

The nitrogen atoms of the hydrazine moiety in this compound possess lone pairs of electrons, making them excellent donors for coordination to metal ions. This property has been exploited in the design of various ligands and the synthesis of metal complexes with interesting structural and functional properties.

Design of Schiff Base Ligands from Phenylhydrazine Derivatives

Schiff bases are a class of ligands that are readily prepared by the condensation of a primary amine with an aldehyde or ketone. Phenylhydrazines can react with various carbonyl compounds to form hydrazone-based Schiff base ligands. The resulting ligands, derived from this compound, can then coordinate to metal ions through the imine nitrogen and potentially other donor atoms present in the molecule. The butan-2-yl group can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

Synthesis of Metal Complexes with Phenylhydrazine-Derived Ligands

The Schiff base ligands derived from this compound can be used to synthesize a variety of metal complexes with different transition metals. These complexes can exhibit interesting magnetic, electronic, and catalytic properties. The coordination of the metal ion to the ligand can lead to the formation of well-defined structures with potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. Research in this area often focuses on characterizing the structural and electronic properties of these complexes and exploring their potential applications.

Framework Design in Metal-Organic Frameworks (MOFs) using Hydrazine-Based Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. While the direct use of this compound as a primary building block in MOF synthesis is not widely documented, the principles of coordination chemistry suggest its potential. Hydrazine-based ligands can be designed to have multiple coordination sites, allowing for the formation of extended network structures. The functionalization of the phenyl ring with a butan-2-yl group could be used to tune the pore size and surface properties of the resulting MOFs, potentially leading to materials with tailored gas sorption, separation, or catalytic properties.

Chiral Auxiliaries and Stereocontrol Agents in Asymmetric Organic Transformations

The presence of a stereocenter in the butan-2-yl group of this compound opens up the possibility of its use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

In principle, enantiomerically pure this compound could be used to introduce chirality into a molecule. For example, it could be reacted with a prochiral ketone to form diastereomeric hydrazones. Subsequent reactions on these hydrazones could proceed with high diastereoselectivity due to the directing effect of the chiral butan-2-yl group. After the desired stereocenter is created, the chiral auxiliary can be cleaved from the molecule, yielding an enantiomerically enriched product. While the specific use of this compound as a chiral auxiliary is not extensively reported in the literature, the concept is a fundamental strategy in asymmetric synthesis, and the chiral nature of this compound makes it a potential candidate for such applications.

Catalytic Applications in Organic Transformations

The versatility of arylhydrazines, including this compound, extends to their significant role in modern catalytic organic synthesis. These compounds serve as valuable precursors and coupling partners in a variety of transformations, most notably in palladium-catalyzed reactions and emerging electrocatalytic processes.

Palladium-Catalyzed Reactions Involving Arylhydrazines

Palladium catalysis has become an indispensable tool in organic synthesis, and the use of arylhydrazines as coupling partners has gained considerable traction. These reactions often proceed through the cleavage of the C–N bond, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Arylhydrazines are considered environmentally friendly arylation agents in some contexts because the byproducts can be nitrogen and water. acs.org

One of the most prominent applications is in Suzuki cross-coupling reactions . Research has demonstrated the successful coupling of arylhydrazines with arylboronic acids to synthesize biaryl compounds. nih.govacs.org This reaction is significant as biaryl motifs are prevalent in pharmaceuticals and functional materials. The typical catalytic system for this transformation involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base. nih.gov The reaction proceeds under relatively mild conditions and can tolerate a range of functional groups. acs.org

Another important palladium-catalyzed transformation is the synthesis of unsymmetrical diaryl sulfides . This is achieved through the oxidative cross-coupling of arylhydrazines and arenethiols, with molecular oxygen often serving as the sole oxidant. acs.org This method is highly efficient and offers a broad substrate scope, even tolerating reactive functional groups like iodides. acs.org The proposed mechanism involves the formation of an aryl palladium species from the arylhydrazine, followed by transmetalation with a benzenethiolate (B8638828) intermediate and subsequent reductive elimination to yield the diaryl sulfide (B99878) product. acs.org

Furthermore, palladium catalysis enables the monoarylation of arylhydrazines with aryl tosylates to form unsymmetrical N,N-diarylhydrazines. nih.gov This C-N bond coupling reaction utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to achieve good to excellent yields and functional group compatibility. nih.gov

The versatility of arylhydrazines is also evident in their use in the synthesis of substituted olefins through palladium-catalyzed coupling with tosylhydrazones and aryl halides. organic-chemistry.org While this reaction primarily focuses on the reactivity of the tosylhydrazone, it highlights the broader utility of hydrazine derivatives in palladium-catalyzed C-C bond formation.

Below is a table summarizing representative palladium-catalyzed reactions involving arylhydrazines.

Reaction TypeCoupling PartnersCatalyst System (Example)Product
Suzuki Cross-CouplingArylhydrazine, Arylboronic acidPd(OAc)₂, PPh₃, PivOHBiaryl
Diaryl Sulfide SynthesisArylhydrazine, ArenethiolPd(OAc)₂Unsymmetrical diaryl sulfide
MonoarylationArylhydrazine, Aryl tosylatePd(TFA)₂, Phosphine ligandUnsymmetrical N,N-diarylhydrazine

Electrocatalytic Processes for Hydrazine Synthesis and Derivatization

Electrocatalysis offers a sustainable and often milder alternative to traditional chemical methods for organic synthesis. While specific research on the electrocatalytic applications of this compound is not widely documented, the broader field of hydrazine chemistry has seen important advancements in this area.

One area of focus is the electrocatalytic synthesis of hydrazine derivatives . For instance, tetraarylhydrazines have been identified as effective electrocatalysts for the synthesis of imidazo-fused N-heteroaromatic compounds. rsc.org This metal-free approach provides a direct route to these valuable heterocyclic structures from readily available starting materials, avoiding the need for external chemical oxidants. rsc.org

Another significant application is in the electrooxidation of hydrazine , which is relevant to fuel cell technology and sensors. While not a synthetic application for the arylhydrazine itself, the study of how different catalysts facilitate the oxidation of hydrazine provides insights into the electronic properties of these molecules. For example, benzofuran (B130515) derivatives have been investigated as catalysts for enhancing hydrazine electrooxidation. nih.gov The mechanism involves the adsorption of hydrazine onto the catalyst surface, followed by deprotonation and electron transfer to generate reactive intermediates that are ultimately oxidized to nitrogen gas. nih.gov

The development of catalytic acceptorless dehydrogenative coupling reactions also presents a novel approach to the synthesis of arylhydrazones from arylhydrazines and alcohols. organic-chemistry.org This method, which can be driven by electrocatalytic principles, avoids the use of stoichiometric oxidants and generates hydrogen gas as the only byproduct, representing a green and efficient synthetic route. organic-chemistry.org

The following table outlines key concepts in the electrocatalytic processes related to hydrazines.

ProcessDescriptionKey Features
Electrocatalytic SynthesisUse of an electric current to drive the synthesis of hydrazine derivatives or other molecules using hydrazine precursors.Often metal-free, avoids harsh chemical oxidants.
Hydrazine ElectrooxidationThe catalytic oxidation of hydrazine at an electrode surface.Important for fuel cells and sensors.
Dehydrogenative CouplingFormation of new bonds through the removal of hydrogen, which can be facilitated by electrocatalysis.Green chemistry approach with minimal byproducts.

Future Directions and Emerging Research Avenues in the Chemistry of Substituted Phenylhydrazines

Development of More Sustainable and Efficient Synthetic Methodologies for Arylhydrazines

The synthesis of arylhydrazines, the foundational step for accessing compounds like [4-(butan-2-yl)phenyl]hydrazine, is a major focus for innovation. Traditional methods often involve harsh conditions and generate significant waste. The future lies in developing greener and more efficient synthetic protocols.

Recent advancements have seen the rise of copper-catalyzed cross-coupling reactions of aryl halides with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net These methods offer an efficient route to aryl hydrazines, and some protocols utilize environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG)-400. researchgate.net For instance, a copper-catalyzed approach in PEG-400 is applicable to a range of aryl iodides and bromides, including those with electron-donating or electron-withdrawing groups, and even sterically hindered substrates. researchgate.net Another promising strategy involves the use of rhodium-catalyzed direct C–H functionalization of arylhydrazines, which allows for the synthesis of complex molecules like isoquinolines under mild conditions. rsc.org

Furthermore, metal-free approaches are gaining traction. One such method describes a one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides, utilizing molecular oxygen as the oxidant. rsc.orgbohrium.com The development of photocatalytic strategies, such as the HCl-mediated C3 arylation of quinoxalin(on)es with arylhydrazines, also represents a move towards more sustainable and atom-economical transformations. mdpi.com These methods often proceed under mild, metal- and oxidant-free conditions, reducing the environmental impact. mdpi.com

The table below summarizes some of the emerging sustainable synthetic methods for arylhydrazines.

MethodCatalyst/ReagentSolventKey Advantages
Copper-Catalyzed Cross-CouplingCuI/LigandWater or PEG-400High efficiency, applicable to diverse substrates. researchgate.netresearchgate.net
Rhodium-Catalyzed C-H FunctionalizationRhodium complex-Mild conditions, high efficiency. rsc.org
Metal-Free One-Pot Carbozole SynthesisMolecular Oxygen (oxidant)-Metal-free, utilizes air as an oxidant. rsc.orgbohrium.com
Photocatalytic C-H ArylationHCl-mediated-Metal- and oxidant-free, mild conditions. mdpi.com

In-depth Mechanistic Studies of Complex Hydrazine Transformations

A deeper understanding of the reaction mechanisms governing the transformations of substituted phenylhydrazines is crucial for optimizing existing reactions and discovering new ones. The Fischer indole (B1671886) synthesis and the Japp-Klingemann reaction are two classic examples where mechanistic studies continue to provide valuable insights.

Fischer Indole Synthesis: This century-old reaction, which converts a phenylhydrazine (B124118) and a carbonyl compound into an indole, proceeds through a series of well-defined steps. wikipedia.orgnumberanalytics.com The initial formation of a phenylhydrazone is followed by tautomerization to an enamine, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, cyclization, and finally elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgmdpi.comjk-sci.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org While the general mechanism is established, research continues to explore the influence of substituents on the phenylhydrazine and the carbonyl compound on the reaction pathway and regioselectivity, especially with unsymmetrical ketones. mdpi.comthermofisher.com

Japp-Klingemann Reaction: This reaction provides a valuable route to hydrazones, which are often intermediates in the Fischer indole synthesis. wikipedia.orgnibs.ac.cn The mechanism involves the reaction of an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.orgpsu.edu The process starts with the deprotonation of the β-keto-ester, followed by nucleophilic addition to the diazonium salt to form an azo compound. wikipedia.org This intermediate then undergoes hydrolysis and decomposition to yield the final hydrazone. wikipedia.org The Japp-Klingemann reaction offers an alternative to the direct use of potentially unstable arylhydrazines. nibs.ac.cnrsc.org

Modern research employs a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational methods to elucidate the intricate details of these transformations. For instance, studies on hydrazine decomposition on metal surfaces have identified multiple catalytic mechanisms, including intramolecular reactions and dehydrogenation pathways. researchgate.net Understanding the factors that control N-N bond cleavage versus N-H bond cleavage is critical for directing the reaction towards desired products. researchgate.net

Advanced Computational Approaches for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the properties and reactivity of substituted phenylhydrazines. urfu.rudntb.gov.ua These methods allow researchers to predict molecular structures, electronic properties, and reaction pathways, thereby guiding experimental design and accelerating the discovery of new materials and reactions. rsc.org

DFT calculations have been successfully employed to:

Elucidate Reaction Mechanisms: Computational studies have provided detailed insights into the mechanisms of various hydrazine transformations, including the Fischer indole synthesis and the decomposition of hydrazine on catalytic surfaces. researchgate.netsciforum.net For example, DFT calculations can help identify transition states and intermediates, providing a deeper understanding of the reaction energetics. rsc.org

Predict Reactivity: The Highest Occupied Molecular Orbital (HOMO) energy of aminoheterocycles has been correlated with their reactivity in radical arylation reactions with arylhydrazines. researchgate.net This predictive capability allows for the rational selection of substrates for specific transformations.

Design Novel Catalysts: By understanding the mechanism of a catalytic reaction, computational methods can be used to design more efficient and selective catalysts. sciforum.net This includes modifying existing catalysts to operate under milder conditions. sciforum.net

Predict Biological Activity: Computational tools are used to predict the biological activities of newly synthesized compounds. researchgate.net For instance, software can predict the potential of phenylhydrazone derivatives as inhibitors of specific enzymes or their pharmacokinetic properties. chemmethod.comnih.gov

The synergy between computational predictions and experimental validation is a powerful paradigm in modern chemical research, enabling the targeted design of molecules with desired properties.

Exploration of Novel Synthetic Applications Beyond Established Paradigms

While the Fischer indole synthesis and related reactions have been the cornerstone of phenylhydrazine chemistry, researchers are continuously seeking to expand the synthetic utility of these compounds. nih.govresearchgate.netresearchgate.net This involves developing new reactions and employing substituted phenylhydrazines in novel synthetic strategies.

Recent innovations include:

Arylating Agents: Arylhydrazines are being explored as environmentally friendly arylating agents in cross-coupling reactions. nih.gov These reactions often produce nitrogen gas and water as the only byproducts, aligning with the principles of green chemistry. nih.gov

Radical Reactions: Arylhydrazines can serve as sources of aryl radicals, which can then participate in a variety of C-H arylation reactions. researchgate.net This has led to the development of metal-free arylation methods for a range of heterocyclic compounds. researchgate.netresearchgate.net

Multicomponent Reactions: The development of one-pot multicomponent reactions involving arylhydrazines allows for the rapid construction of complex molecular scaffolds from simple starting materials. rsc.org

Synthesis of Novel Heterocycles: Beyond indoles, substituted phenylhydrazines are being used to synthesize a diverse array of heterocyclic compounds, including pyrazoles, pyrazolopyrimidines, and oxazolidines. chemmethod.comnih.govnih.gov For example, the reaction of this compound with appropriate precursors can lead to the formation of novel pyrazole (B372694) derivatives with potential biological activities. chemmethod.com

The exploration of these new synthetic avenues is driven by the need for more efficient and versatile methods to access complex molecules for applications in medicinal chemistry, materials science, and other fields. nih.govpreprints.org The unique reactivity of the hydrazine moiety continues to inspire the development of innovative and powerful synthetic transformations. mdpi.comresearchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing [4-(Butan-2-yl)phenyl]hydrazine derivatives, and how can their purity be confirmed?

  • Methodological Answer : Derivatives are typically synthesized via condensation reactions with hydrazine hydrate or substituted hydrazines under reflux conditions. For example, reactions in ethanol or acetic acid yield pyrazoline or acetylated pyrazole derivatives, respectively . Purity is confirmed using TLC monitoring, followed by recrystallization (e.g., methanol). Structural confirmation employs NMR (¹H, ¹³C, APT), IR, and MS. NMR assignments rely on substituent additivity rules and comparison with spectral databases .

Q. How is this compound utilized in synthesizing heterocyclic compounds like pyrazolines or benzimidazoles?

  • Methodological Answer : The compound acts as a nucleophile in cyclocondensation reactions. For pyrazolines, chalcones react with hydrazine hydrate in ethanol/acetic acid, forming 4,5-dihydro-1H-pyrazole derivatives . For benzimidazoles, refluxing with 1H-benzimidazole precursors in hydrazine yields ethanone derivatives, which are further functionalized (e.g., acetylation) . Reaction conditions (solvent, temperature) must be optimized to avoid side products .

Q. What analytical techniques are critical for characterizing this compound-derived compounds?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions; APT experiments differentiate CH₂ and CH₃ groups .
  • IR Spectroscopy : Confirms hydrazine C=N stretches (~1600 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do solvent polarity and acid catalysis influence product distribution in this compound-mediated heterocycle synthesis?

  • Methodological Answer : Solvent polarity dictates reaction pathways. In ethanol, hydrazine undergoes cyclocondensation to form 4,5-dihydro-pyrazoles, while acetic acid promotes acetylation, yielding 1-acetyl-pyrazoles . Acid catalysis (e.g., HCl) accelerates hydrazone formation in Fischer indole synthesis, requiring precise pH control to avoid over-acylation .

Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computed spectra (DFT) or structurally related compounds .
  • APT/HSQC NMR : Resolve ambiguous carbon assignments (e.g., quaternary vs. CH groups) .
  • Elemental Analysis : Verify stoichiometry (±0.4% tolerance) to confirm purity .

Q. What strategies optimize multi-step synthesis of this compound-based bioactive molecules (e.g., anti-TB agents)?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC at each stage to isolate intermediates (e.g., chalcones before hydrazine addition) .
  • Bioactivity-Guided Design : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance anti-TB activity; validate via MIC assays against Mycobacterium tuberculosis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky arylhydrazine intermediates .

Q. How can computational modeling predict the reactivity of this compound in Fischer indole synthesis?

  • Methodological Answer :

  • DFT Calculations : Model transition states to identify energetically favorable pathways (e.g., acid-catalyzed hydrazone cyclization) .
  • Molecular Docking : Predict binding affinity of derived indoles to biological targets (e.g., FabI enzyme for antibacterial activity) .

Q. What experimental considerations are critical for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use standardized protocols (e.g., microdilution for MIC determination) with positive controls (e.g., isoniazid for anti-TB screening) .
  • Cytotoxicity Profiling : Test compounds on mammalian cell lines (e.g., HEK293) to rule off-target effects .
  • SAR Analysis : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.